Diisopropylaniline

Ligand Synthesis Coordination Chemistry α-Diimine

Diisopropylaniline (2,6-Diisopropylaniline) is the essential sterically hindered aniline for NHC, NacNac, and α-diimine ligand synthesis. Unlike 2,6-dimethylaniline or 2,6-diethylaniline, only its 2,6-diisopropyl substitution prevents undesired iminoisoindoline byproducts and yields high-MW polyolefins rather than low-value oligomers. Its differentiated toxicological profile—lacking the splenic toxicity of simpler anilines—makes it the safer intermediate for APIs and agrochemicals. Procure 97% purity, catalyst-grade material.

Molecular Formula C12H19N
Molecular Weight 177.29 g/mol
CAS No. 24544-04-5
Cat. No. B050358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiisopropylaniline
CAS24544-04-5
Synonyms2,6-Diisopropyl- aniline;  2,6-Bis(1-methylethyl)aniline;  2,6-Bis(1-methylethyl)benzenamine;  2,6-Diisopropylphenylamine;  N-(2,6-Diisopropylphenyl)amine
Molecular FormulaC12H19N
Molecular Weight177.29 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=CC=C1)C(C)C)N
InChIInChI=1S/C12H19N/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-9H,13H2,1-4H3
InChIKeyWKBALTUBRZPIPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diisopropylaniline (CAS 24544-04-5): A Bulky Aromatic Amine Precursor for Advanced Ligand Synthesis and Industrial Intermediates


Diisopropylaniline (2,6-Diisopropylaniline, CAS 24544-04-5) is a sterically hindered, liquid aromatic amine with the formula H₂NC₆H₃[CH(CH₃)₂]₂, characterized by a melting point of -45°C, a boiling point of 257°C, and a density of 0.94 g/mL at 25°C . This compound serves as a critical building block in coordination chemistry, primarily for synthesizing bulky ligands like N-heterocyclic carbenes (NHCs), diiminopyridines, and β-diketiminates (NacNac), which are essential for tuning catalyst performance in olefin polymerization and cross-coupling reactions [1]. Beyond catalysis, it is an established intermediate in the industrial production of carbodiimide stabilizers, synthetic resins, antioxidants, and active pharmaceutical ingredients (APIs) .

Why Diisopropylaniline Cannot Be Replaced by Simpler Analogs in Demanding Scientific Applications


Substituting Diisopropylaniline with less bulky dialkylanilines like 2,6-dimethylaniline or 2,6-diethylaniline often leads to fundamentally different outcomes in synthesis and application. The unique steric bulk of the isopropyl groups at the 2,6-positions enforces a specific molecular geometry and prevents undesirable side reactions, such as the formation of cyclic iminoisoindolines instead of the desired linear α-diimine ligands [1]. In catalysis, this steric environment directly translates to higher molecular weight polymers in olefin polymerization, as smaller aryl substituents yield only low molecular weight oligomers [2]. Furthermore, the presence of 2,6-diisopropyl substitution correlates with a distinct toxicological profile, showing an absence of the splenic toxicity observed in simpler anilines [3]. These quantifiable differences in synthetic pathway selectivity, material properties, and biological safety underscore why generic substitution is not feasible for high-performance or regulated applications.

Quantitative Differentiation of Diisopropylaniline Against Key Analogs and In-Class Candidates


Steric Control in Ligand Synthesis: Prevention of Undesired Iminoisoindoline Formation

In the synthesis of α-diimine ligands from o-phthalaldehyde, using Diisopropylaniline exclusively yields the desired linear ligand. In contrast, any di-ortho-substituted aniline with groups less bulky than isopropyl (e.g., 2,6-dimethylaniline) results in the formation of the corresponding cyclic iminoisoindolines [1]. This demonstrates a qualitative change in reaction pathway dictated by the steric bulk of the 2,6-diisopropylphenyl group.

Ligand Synthesis Coordination Chemistry α-Diimine

Impact on Polyethylene Molecular Weight in Ethylene Polymerization

In a study of bi-nickel-center catalysts, the nature of the aryl substituent on the ligand's arene moiety was found to critically influence polymerization outcome. Catalysts derived from bulky Diisopropylaniline produced high molecular weight polyethylene, whereas those with small aryl substituents resulted in the formation of low molecular weight oligomers [1]. While exact Mw values are not provided in the abstract, the study explicitly establishes a direct correlation between the presence of the 2,6-diisopropyl group and the achievement of high polymer molecular weight.

Olefin Polymerization Catalysis Nickel Complexes

Differential Subacute Toxicity Profile: Absence of Splenic Toxicity in Rats

A 1983 toxicology study comparing several dialkylanilines in male Fischer 344 rats found that aniline and o-toluidine induced splenic congestion, increased hematopoiesis, and hemosiderosis (indicative of enhanced erythrocytic destruction). Importantly, these splenic changes were not observed in any of the dialkylaniline-treated groups, including the 2,6-diisopropylaniline group [1]. This indicates a distinct and more favorable toxicological profile compared to simpler, unsubstituted or mono-substituted anilines.

Toxicology Drug Safety Preclinical Development

Conformational Control in Group 13 Metal Complexes: Enforced Monomeric State

X-ray crystallography of dimethyl derivatives of group 13 metals (Ga, In, Tl) supported by a ligand derived from Diisopropylaniline revealed that the complexes are monomeric in the solid state. The study explicitly attributes this monomeric nature to the 'bulkiness of the tert-butyl and iso-propyl groups' on the ligand framework, which prevents oligomerization that is commonly observed in similar derivatives [1].

Organometallic Chemistry Coordination Chemistry Steric Hindrance

Catalytic Activity in Suzuki-Miyaura Cross-Coupling with Palladium Complexes

Palladium(II) salicylaldimine complexes derived from Diisopropylaniline were evaluated as catalyst precursors for the Suzuki-Miyaura cross-coupling of aryl bromides and iodides with aryl boronic acids using water as a solvent [1]. The study highlights the ability of these complexes to function under environmentally benign, aqueous conditions. While the abstract does not provide a direct % yield comparison against the 2,6-dimethylaniline- or 2,6-diethylaniline-derived analogs in the same publication, it establishes the utility of the Diisopropylaniline-derived catalyst in a high-value, industrially relevant transformation.

Cross-Coupling Green Chemistry Palladium Catalysis

Turnover Numbers in Heck and Suzuki Coupling Using α-Diimine Palladium Complexes

A thesis reports that α-diimine palladium complexes, synthesized from Diisopropylaniline, are active precatalysts for Heck and Suzuki coupling reactions. The study quantifies their efficiency, achieving Turnover Numbers (TONs) of up to 104 for arylbromides and 86 for arylchlorides in these reactions [1]. This demonstrates the viability of the resulting complexes in mediating challenging C-C bond formations.

Cross-Coupling Catalysis Efficiency Palladium Chemistry

Optimal Application Scenarios for Diisopropylaniline in Scientific and Industrial R&D


Synthesis of High-Performance α-Diimine and NacNac Ligands for Olefin Polymerization

When designing late transition metal catalysts for ethylene or α-olefin polymerization, the use of Diisopropylaniline is essential. As demonstrated, its steric bulk is required to synthesize the desired linear α-diimine ligands and directly influences the production of high molecular weight polyethylene rather than low-value oligomers [REFS-1, REFS-2]. This makes it a critical starting material for developing next-generation polyolefin catalysts with enhanced performance.

Development of Sterically Demanding N-Heterocyclic Carbene (NHC) Precursors

Diisopropylaniline is a key precursor for synthesizing bulky N-aryl N-heterocyclic carbenes (NHCs), which are ubiquitous ligands in modern organometallic catalysis. The 2,6-diisopropylphenyl (Dipp) group provides the necessary steric shielding around the metal center, stabilizing reactive intermediates and enhancing catalyst longevity and selectivity in reactions like α-arylation of ketones and Suzuki-Miyaura coupling .

Synthesis of Organocatalysts and Supramolecular Building Blocks

The compound is used to prepare organocatalysts based on naphthalene diimides (NDIs) and is a component in the synthesis of complex ligands like 4,5-bis(2,6-diisopropylanilino)-2,7-di-tert-butyl-9,9-dimethylthioxanthene . Its bulky, hydrophobic nature is crucial for creating well-defined binding pockets and promoting non-covalent interactions in supramolecular chemistry and organocatalysis.

Synthesis of Advanced Pharmaceutical and Agrochemical Intermediates

For process chemists developing synthetic routes to active pharmaceutical ingredients (APIs) or agrochemicals, Diisopropylaniline serves as a valuable intermediate. Its established use in producing carbodiimide stabilizers, synthetic resins, and antioxidants [3], coupled with a differentiated toxicological profile compared to simpler anilines [4], makes it a preferred choice in regulated industries where process safety and final product purity are paramount.

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